N-(3-methoxyphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(3-METHOXYPHENYL)-6,6-DIMETHYL-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinazoline core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-(3-METHOXYPHENYL)-6,6-DIMETHYL-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazoloquinazoline core: This can be achieved by reacting 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol and a base like sodium carbonate.
Introduction of substituents: The methoxyphenyl and methylphenyl groups can be introduced through N-alkylation reactions using appropriate alkylating agents.
Carboxamide formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-(3-METHOXYPHENYL)-6,6-DIMETHYL-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-(3-METHOXYPHENYL)-6,6-DIMETHYL-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound has potential as a lead molecule for the development of new drugs due to its unique structure and biological activity.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-6,6-DIMETHYL-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .
Comparison with Similar Compounds
N-(3-METHOXYPHENYL)-6,6-DIMETHYL-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Quinolinyl-pyrazoles: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and can be used in similar research applications.
The uniqueness of N-(3-METHOXYPHENYL)-6,6-DIMETHYL-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE lies in its specific substituents and the resulting chemical properties, which may offer advantages in certain applications over other similar compounds.
Properties
Molecular Formula |
C27H28N4O3 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C27H28N4O3/c1-16-8-10-17(11-9-16)24-23-21(13-27(2,3)14-22(23)32)30-25-20(15-28-31(24)25)26(33)29-18-6-5-7-19(12-18)34-4/h5-12,15,24,30H,13-14H2,1-4H3,(H,29,33) |
InChI Key |
ZZHCGGRKISWKAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C(C=NN24)C(=O)NC5=CC(=CC=C5)OC |
Origin of Product |
United States |
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